molecular formula C6H11IN2 B1337533 1-Ethyl-3-methylimidazolium Iodide CAS No. 35935-34-3

1-Ethyl-3-methylimidazolium Iodide

Cat. No. B1337533
CAS RN: 35935-34-3
M. Wt: 238.07 g/mol
InChI Key: IKQCDTXBZKMPBB-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium iodide (EMImI) is a type of ionic liquid that has been extensively studied due to its interesting properties and potential applications. It is part of a broader family of 1-alkyl-3-methylimidazolium-based ionic liquids, which are known for their low melting points, low viscosities, and high ionic conductivities, making them suitable for various applications including electrochemistry, catalysis, and materials science .

Synthesis Analysis

The synthesis of EMImI-based ionic liquids typically involves the combination of the 1-ethyl-3-methylimidazolium cation with various anions. For instance, the synthesis of [EMI][C(CN)3] and [EMI][Ag(CN)2] has been reported, where the former exhibits a melting point at -11 degrees Celsius, indicating a low melting point characteristic of these ionic liquids . The synthesis process is crucial as it determines the purity and the properties of the resulting ionic liquid.

Molecular Structure Analysis

The molecular structure of EMImI-based ionic liquids is highly structured, as evidenced by studies using techniques such as large-angle X-ray scattering (LAXS) and molecular dynamics (MD) simulations . These studies reveal the presence of intermolecular interactions and conformers that contribute to the liquid's properties. For example, the EMI(+) cation can adopt planar cis and nonplanar staggered conformations, which affect the types of interactions it can have with anions like TFSI(-) .

Chemical Reactions Analysis

EMImI-based ionic liquids participate in various chemical reactions. For instance, they have been used as catalysts in the cyanosilylation of carbonyl compounds, demonstrating their potential as organocatalysts . Additionally, the electrochemical behavior of EMImI in the presence of metals such as gold and bismuth has been studied, revealing complex oxidation processes and the formation of interfacial structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of EMImI-based ionic liquids are influenced by their molecular structure and the nature of the anions they are paired with. They generally exhibit high ionic conductivities and low viscosities, which are desirable for applications such as electrolytes in electrochemical devices . The interaction between the cation and anion, as well as the presence of water, can significantly affect properties like capacitance and aggregation behavior . The structural properties and aggregation behavior of these ionic liquids in aqueous solutions have been explored using MD simulations and experimental techniques like EXAFS, highlighting the complex network of interactions among cations, anions, and water molecules .

Scientific Research Applications

Ionic Liquid-Based Technologies and Environmental Impact

1-Ethyl-3-methylimidazolium iodide belongs to the broader family of ionic liquids (ILs), known for their unique properties such as low volatility and high thermal stability. These characteristics make ILs highly attractive for various applications in scientific research and industry. The research by Ostadjoo et al. (2018) emphasizes the importance of understanding the toxicity and environmental impact of ILs like 1-ethyl-3-methylimidazolium acetate, a compound similar to 1-ethyl-3-methylimidazolium iodide, especially when considering their large-scale industrial applications. The study highlights the need for comprehensive assessments to ensure the safety and sustainability of these substances (Ostadjoo et al., 2018).

Electrochemical Surface Finishing and Energy Storage

Tsuda et al. (2017) review the progress in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs), including those based on 1-ethyl-3-methylimidazolium. These ILs have found significant applications in electroplating and energy storage, showcasing their utility in developing more efficient and environmentally friendly technologies. The adaptability of these ILs to various materials and processes marks a significant step forward in the field of electrochemical applications (Tsuda et al., 2017).

Polysaccharide Processing and Modification

Heinze et al. (2008) discuss the interactions of ILs with polysaccharides, particularly cellulose, noting that compounds like 1-ethyl-3-methylimidazolium chloride and acetate are excellent solvents for cellulose. This property allows for the efficient modification of cellulose under mild conditions, offering a pathway to create various cellulose derivatives with controlled properties. Such applications underscore the role of ILs in advancing research and development in the field of biopolymers (Heinze et al., 2008).

Ionic Liquids in Material Science

Vidal et al. (2012) provide an overview of the use of ionic liquid-modified materials in solid-phase extraction, chromatography, and other analytical techniques. This review illustrates the growing importance of ILs in creating novel materials with enhanced properties for separation processes. The versatility and effectiveness of IL-modified materials in analytical applications reflect the significant potential of ILs in material science (Vidal et al., 2012).

Safety And Hazards

1-Ethyl-3-methylimidazolium iodide is classified as Acute Tox. 4 Oral - Eye Dam. 1 - STOT SE 3 . It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.HI/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQCDTXBZKMPBB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049281
Record name 1-Ethyl-3-methylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylimidazolium Iodide

CAS RN

35935-34-3
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35935-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
563
Citations
AR Zolghadr, N Azari, MH Dokoohaki - Journal of Molecular Liquids, 2022 - Elsevier
The photovoltaic performance of dye-sensitized solar cells (DSSCs) significantly depends on the components of electrolyte solution. In this study, the electrolytes involving acetonitrile (…
L Siinor, C Siimenson, K Lust, E Lust - Electrochemistry communications, 2013 - Elsevier
… The experimental and calculated parameters for Bi(111)|mixture of 1-ethyl-3-methylimidazolium tetrafluoroborate (EMImBF 4 ) and 1-ethyl-3-methylimidazolium iodide (EMImI) interface …
L Siinor, J Poom, C Siimenson, K Lust, E Lust - Journal of Electroanalytical …, 2014 - Elsevier
… The interface between pyrolytic graphite (PG) and the mixture of 1-ethyl-3-methylimidazolium tetrafluoroborate (EMImBF 4 ) and 1-ethyl-3-methylimidazolium iodide (EMImI) were …
C Siimenson, L Siinor, K Lust, E Lust - Journal of Electroanalytical …, 2014 - Elsevier
… The electrochemical behavior and characteristics of the interface between Bi(1 1 1) and 1-ethyl-3-methylimidazolium iodide solution in 1-ethyl-3-methylimidazolium tetrafluoroborate …
CL Bentley, AM Bond, AF Hollenkamp… - The Journal of …, 2014 - ACS Publications
… 1-Ethyl-3-methylimidazolium iodide ([C 2 mim]I, Io-li-tec, >98%) was recrystallized twice from a 2:1 mixture of ethyl acetate (Merck, EMSURE) and isopropanol (Merck, EMSURE) and …
Number of citations: 39 0-pubs-acs-org.brum.beds.ac.uk
A Efimova, L Pfützner, P Schmidt - Thermochimica Acta, 2015 - Elsevier
The thermochemical behavior of 1-ethyl-3-methylimidazolium [EMIm] halides (Cl, Br and I) has been investigated for their crystalline and liquid states in the temperature range from −90 …
E Anderson, V Grozovski, L Siinor, C Siimenson… - Electrochemistry …, 2014 - Elsevier
Formation of an interfacial structure at an electrochemically polished Bi(111) surface in 1 wt.% 1-ethyl-3-methylimidazolium iodide + 1-ethyl-3-methylimidazolium tetrafluoroborate ionic …
J Kruusma, A Tonisoo, R Pärna… - Journal of The …, 2017 - iopscience.iop.org
… of the carbide derived carbon electrodes based half-cells containing 1-ethyl-3-methylimidazolium tetrafluoroborate (EMImBF 4 ) and 1 or 5 wt% 1-ethyl-3-methylimidazolium iodide (…
L Green, I Hemeon, RD Singer - Tetrahedron Letters, 2000 - Elsevier
… AlCl 3 )=0.52, mildly acidic ionic liquid, or 5.6 g, 42 mmol for a X(AlCl 3 )=0.67, strictly acidic ionic liquid) was added slowly over 30 min to anhydrous 1-ethyl-3-methylimidazolium iodide …
H Matsuyoshi, H Tomita, H Nishino, H Sakamoto… - …, 2011 - jstage.jst.go.jp
… ようにした.1,3-alkylimidazolium iodide として 1-ethyl-3-methylimidazolium iodide(EMImI), 1-methyl-3-… thiocyanate was examined for the electrolyte of 1-ethyl-3-methylimidazolium iodide. …
Number of citations: 3 www.jstage.jst.go.jp

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